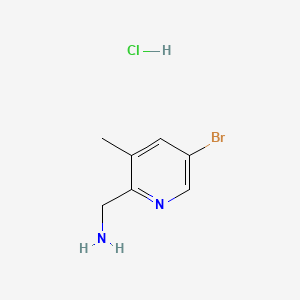

(5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride

Description

(5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride (CAS: 1257535-42-4) is a pyridine-derived compound with a molecular formula of C₇H₁₀BrClN₂ and a molar mass of 238 g/mol. Structurally, it features a pyridine ring substituted with a bromine atom at position 5, a methyl group at position 3, and a methanamine group (-CH₂NH₂) at position 2, which is protonated as a hydrochloride salt . This compound is typically stored at room temperature, indicating moderate stability under ambient conditions. It is commercially available through suppliers such as Shanghai Acmec Biochemical and Shanghai Macklin Biochemical, highlighting its utility as a building block in pharmaceutical and organic synthesis .

The hydrochloride salt form improves solubility in polar solvents, making it suitable for aqueous reaction conditions.

Properties

IUPAC Name |

(5-bromo-3-methylpyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.ClH/c1-5-2-6(8)4-10-7(5)3-9;/h2,4H,3,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMYNZFJYJEBGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1CN)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694180 | |

| Record name | 1-(5-Bromo-3-methylpyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257535-42-4 | |

| Record name | 2-Pyridinemethanamine, 5-bromo-3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Bromo-3-methylpyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Mechanism

The bromination of 2,3-dimethylpyridine is conducted using fuming sulfuric acid as both a solvent and catalyst, with bromine serving as the halogenating agent. The reaction proceeds at 150°C under reflux, ensuring electrophilic aromatic substitution at the 5-position of the pyridine ring.

Key Parameters:

-

Temperature: 150°C (reflux conditions).

-

Reagent Ratios: Equimolar bromine (3.1 mL, 60 mmol) to 2,3-dimethylpyridine (6.79 mL, 60 mmol).

-

Reaction Time: 16 hours.

Workup and Purification

Post-reaction, the mixture is quenched on ice and neutralized to pH 12 using a sodium hydroxide solution. Extraction with diethyl ether, followed by silica gel chromatography (eluent: 2–20% ethyl acetate in hexanes), yields 5-bromo-2,3-dimethylpyridine as a colorless oil (8.3 g, ~70% yield).

Table 1: Bromination Reaction Summary

| Parameter | Value |

|---|---|

| Starting Material | 2,3-Dimethylpyridine |

| Bromine Equivalents | 1.0 eq |

| Solvent | Fuming H₂SO₄ |

| Yield | 70% |

Copper-Mediated Amination

Amination Procedure

The conversion of 5-bromo-2,3-dimethylpyridine to (5-bromo-3-methylpyridin-2-yl)methanamine involves a copper oxide-catalyzed reaction with ammonia under sealed conditions:

-

Reagents:

-

5-Bromo-2,3-dimethylpyridine (35.1 g, 188.6 mmol).

-

0.88 M Ammonia (344 mL, 6.2 mol).

-

Copper(II) oxide (330 mg, 2.3 mmol).

-

-

Conditions:

-

Temperature: 100°C.

-

Duration: 18 hours.

-

Apparatus: Sealed vessel to retain ammonia.

-

Workup and Intermediate Isolation

After cooling, the reaction mixture is adjusted to pH 10 with 2 M sulfuric acid and extracted with ethyl acetate. The organic phase is washed with brine, dried over sodium sulfate, and concentrated in vacuo. The crude product is dissolved in ether and treated with 1 M HCl to precipitate the hydrochloride salt (32.9 g, ~74% yield).

Table 2: Amination Reaction Summary

| Parameter | Value |

|---|---|

| Catalyst | CuO (1.2 mol%) |

| Solvent | Aqueous ammonia |

| Yield | 74% |

Hydrochloride Salt Formation

Acidification and Crystallization

The free base is converted to its hydrochloride salt by dissolving the amine in ether and adding 1 M HCl dropwise at 0°C . The precipitate is filtered, washed with ether, and dried to yield the final product.

Key Considerations:

-

Solvent Pair: Ethanol-diethyl ether for recrystallization.

-

Purity: >99% after two recrystallizations.

Reaction Optimization and Yield Enhancement

Catalyst Screening

Copper oxide proves optimal for amination, though palladium catalysts (e.g., Pd(OAc)₂) have been explored in analogous systems. However, CuO minimizes side reactions such as dehalogenation.

Temperature and Time Dependence

-

Bromination: Higher temperatures (>150°C) risk over-bromination.

-

Amination: Prolonged heating (>24 hours) reduces yield due to decomposition.

Solvent Effects

-

Polar Aprotic Solvents: Dimethylformamide (DMF) increases reaction rates but may promote side reactions.

-

Ether-Water Systems: Enhance phase separation during workup.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

Industrial-Scale Production Considerations

Cost Efficiency

-

Catalyst Recovery: Copper oxide can be recycled via filtration.

-

Solvent Reuse: Ethanol and ether are distilled and reused.

Challenges and Alternative Pathways

Limitations of Current Methods

-

Methyl Group Reactivity: Direct amination of methyl substituents remains mechanistically ambiguous, necessitating further study.

-

Byproduct Formation: Trace dehalogenated products require rigorous purification.

Emerging Approaches

-

Enzymatic Amination: Preliminary studies suggest biocatalysts could enhance selectivity.

-

Flow Chemistry: Continuous processing may improve yield and scalability.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Reactions are typically carried out in polar solvents like water or alcohols.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and arylboronic acids are commonly used in Suzuki coupling reactions.

Major Products:

Substitution Reactions: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.

Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

Coupling Reactions: Complex pyridine derivatives are formed, which can be further utilized in various applications.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride is primarily used as an intermediate for synthesizing more complex heterocyclic compounds. Its ability to participate in various chemical reactions allows researchers to create substituted pyridine derivatives, which are essential in developing new materials and pharmaceuticals.

Key Reactions:

- Bromination : Selective bromination at the 3-position of the pyridine ring.

- Amine Reactions : Participation in nucleophilic substitutions to form diverse amine derivatives.

Biology

The biological applications of this compound are significant. It is utilized in studying the interactions of pyridine derivatives with biological systems, particularly in pharmacological contexts. Research indicates that it may influence enzyme activity and receptor interactions, making it valuable for drug discovery efforts.

Biological Investigations:

- Enzyme Inhibition Studies : Investigating potential inhibitory effects on specific enzymes.

- Receptor Interaction Studies : Assessing how the compound interacts with various biological receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a precursor for developing drug candidates aimed at treating various diseases, including cancer . The compound's unique structure may provide insights into novel pharmacological mechanisms.

Therapeutic Potential:

- Drug Development : Used in synthesizing new pharmaceuticals targeting specific diseases.

- Pharmacodynamic Studies : Evaluating the biological effects and mechanisms of action related to drug candidates derived from this compound.

Industry

In industrial applications, this compound plays a role in producing agrochemicals, dyes, and specialty chemicals. Its reactivity makes it suitable for various formulations and processes within chemical manufacturing.

Industrial Uses:

- Agrochemical Production : Development of herbicides and pesticides.

- Dye Manufacturing : Utilized as an intermediate in synthesizing colorants.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

- Pharmacological Studies :

-

Chemical Synthesis Innovations :

- Researchers reported improved methods for synthesizing complex heterocycles using this compound as a starting material, showcasing its versatility in organic synthesis.

-

Biochemical Assays :

- Investigations into enzyme interactions revealed that this compound could modulate enzyme activity, suggesting potential therapeutic avenues.

Mechanism of Action

The mechanism of action of (5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine-Based Methanamine Hydrochlorides

| Compound Name | CAS RN | Molecular Formula | Substituents (Pyridine Positions) | Key Structural Features |

|---|---|---|---|---|

| (5-Bromo-3-methylpyridin-2-yl)methanamine HCl | 1257535-42-4 | C₇H₁₀BrClN₂ | Br (5), CH₃ (3), NH₂·HCl (2) | Bromo, methyl, and amine hydrochloride |

| (5-Bromo-6-chloropyridin-2-yl)methanamine HCl | 358672-65-8 | C₆H₇BrCl₂N₂ | Br (5), Cl (6), NH₂·HCl (2) | Bromo, chloro, and amine hydrochloride |

| 2-((5-Bromopyridin-3-yl)oxy)ethanamine HCl | 1361381-50-1 | C₇H₁₀BrClN₂O | Br (5), OCH₂CH₂NH₂·HCl (3) | Ether-linked amine hydrochloride |

| (5-Fluoropyridin-3-yl)ethanamine dihydrochloride | - | C₇H₁₀Cl₂F₂N₂ | F (5), CH₂NH₂·2HCl (3) | Fluoro substituent, dihydrochloride |

Key Observations :

- Halogen Diversity : The replacement of bromine with chlorine (e.g., 358672-65-8) or fluorine (e.g., fluoropyridin-3-yl derivatives) alters electronic properties and reactivity. Bromine’s larger atomic radius enhances polarizability, favoring cross-coupling reactions compared to chlorine or fluorine .

- Positional Effects : The 5-bromo-3-methyl substitution in the main compound contrasts with 5-bromo-6-chloro derivatives, where steric hindrance and electronic effects differ significantly due to adjacent halogens .

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

- Solubility : The main compound’s hydrochloride salt improves water solubility compared to neutral analogs. However, ether-linked derivatives (e.g., 1361381-50-1) may exhibit higher solubility in aprotic solvents like DMSO due to reduced ionic character .

- Stability : Hygroscopicity is a concern for dihydrochloride salts (e.g., fluoropyridin-3-yl derivatives), requiring desiccated storage, whereas the main compound’s single hydrochloride form is stable at room temperature .

Key Observations :

- Microwave Synthesis : highlights microwave-assisted Suzuki coupling for related compounds, achieving high yields (89.4%) for intermediates but low yields (11.1%) for final deprotected amines due to side reactions .

- Commercial Viability : The main compound’s availability implies scalable synthesis, though specific protocols are proprietary.

Spectroscopic Data and Structural Confirmation

Table 4: NMR Data for Selected Analogues ()

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent |

|---|---|---|---|

| Furan-2-yl methanamine HCl | 8.34 (s, 3H, NH₃⁺), 6.56 (d, J=3.2 Hz) | 152.1 (C-O), 110.2 (CH) | DMSO-d₆ |

| 5-Methyl-2-furanylmethanamine HCl | 2.21 (s, 3H, CH₃), 4.10 (s, 2H, CH₂) | 155.3 (C-O), 13.8 (CH₃) | Methanol-d₄ |

Key Observations :

- Amine Proton Signals : The main compound’s NH₃⁺ group is expected near δ 8–9 ppm in D₂O, consistent with other hydrochloride salts (e.g., furan-2-yl methanamine HCl at δ 8.34) .

- Methyl Group Effects: The 3-methyl substituent in the main compound would deshield adjacent pyridine carbons, shifting ¹³C signals compared to non-methylated analogs .

Biological Activity

(5-Bromo-3-methylpyridin-2-YL)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by a bromine atom at the 5-position and a methyl group at the 3-position of the pyridine ring, combined with a methanamine functional group. This unique structure contributes to its reactivity and interaction with biological targets.

| Property | Description |

|---|---|

| Molecular Formula | C₇H₈BrN·HCl |

| Molecular Weight | 215.50 g/mol |

| Functional Groups | Bromine, Methyl, Methanamine |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The bromine atom can participate in nucleophilic substitution reactions, enhancing its ability to bind to active sites on target molecules. This binding can lead to:

- Inhibition of Enzyme Activity : The compound has been shown to inhibit certain enzymes, which can disrupt metabolic pathways.

- Modulation of Receptor Signaling : It can alter receptor activity, affecting various physiological responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Antibacterial Activity :

- The compound demonstrates effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- In vitro studies have shown minimum inhibitory concentrations (MICs) ranging from 4.69 µM to 156.47 µM against different strains such as Staphylococcus aureus and Escherichia coli .

- Antifungal Activity :

-

Enzyme Inhibition :

- The compound has been investigated for its ability to inhibit specific protein kinases, suggesting applications in cancer therapy where kinase activity is often dysregulated .

Case Studies

Several studies have explored the biological effects of this compound:

-

Study on Antimicrobial Properties :

- A comprehensive study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. Results indicated significant antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa, supporting its potential as a lead compound for developing new antimicrobial agents .

- Investigation of Enzyme Interactions :

Comparison with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Methylpyridine | Pyridine ring without bromine | Mild antibacterial activity |

| 5-Chloro-3-methylpyridin-2-ylmethanamine | Chlorine instead of bromine | Antimicrobial properties |

| 4-Bromo-3-methylpyridin-2-ylmethanamine | Bromine at the 4-position | Potentially different activity profile |

The presence of the bromine atom at the 5-position combined with the methyl group enhances the biological activity of this compound compared to other derivatives.

Q & A

Q. Q1. What synthetic methodologies are commonly employed for synthesizing (5-bromo-3-methylpyridin-2-yl)methanamine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution reactions. For example, brominated pyridine intermediates (e.g., 3-bromo-4-methylpyridine) are reacted with boronic acids or amines under inert atmospheres (argon/nitrogen) at elevated temperatures (e.g., 140°C). Microwave-assisted synthesis (Biotage Initiator+) can enhance reaction efficiency . Optimization includes:

- Catalyst selection : Bis(triphenylphosphine)palladium(II) dichloride improves coupling yields.

- Solvent systems : Anhydrous dichloromethane or THF minimizes side reactions.

- Purification : Silica gel chromatography (gradient elution with ethyl acetate/hexane) isolates the target compound. Post-synthesis, HCl treatment in ether precipitates the hydrochloride salt .

Q. Q2. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., unreacted boronic acids or residual solvents).

- NMR Spectroscopy : H NMR confirms regioselectivity (e.g., pyridine ring substitution at C5) via characteristic splitting patterns (e.g., aromatic protons at δ 7.8–8.2 ppm). C NMR identifies the bromine-induced deshielding of C5 (~125–130 ppm) .

- Elemental Analysis : Validates stoichiometry (CHBrClN) with <0.3% deviation.

Q. Q3. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats are mandatory due to potential skin/eye irritation (GHS hazard codes: H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation of HCl vapors during salt formation.

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before segregating halogenated waste for specialized treatment .

Advanced Research Questions

Q. Q4. How can researchers address contradictions in regioselectivity during the synthesis of brominated pyridine intermediates?

Methodological Answer: Regioselective bromination at C5 is challenging due to competing reactions at C2/C4. Strategies include:

- Directing Groups : Introduce temporary groups (e.g., methoxy) to steer bromination to C5, followed by deprotection.

- Computational Modeling : DFT calculations predict electron density distribution to identify reactive sites. Experimental validation via kinetic studies (e.g., monitoring reaction progress with LC-MS) resolves discrepancies between predicted and observed products .

Q. Q5. What analytical techniques resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- X-ray Crystallography : Resolves bond angles and confirms the hydrochloride salt’s ionic structure.

- 2D NMR (COSY, NOESY) : Differentiates between positional isomers (e.g., 3-methyl vs. 5-methyl substitution) through cross-peak correlations.

- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., 227.046151 Da) distinguishes isotopic patterns of bromine (Br/Br) from chlorine impurities .

Q. Q6. How can researchers design experiments to study the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates using deuterated vs. protiated amines to elucidate mechanistic pathways.

- Competition Experiments : React the compound with competing nucleophiles (e.g., sodium azide vs. ammonia) under controlled conditions (pH, solvent polarity).

- In Situ Monitoring : Use ReactIR or UV-Vis spectroscopy to track intermediate formation (e.g., Meisenheimer complexes) during SNAr reactions .

Q. Q7. What strategies mitigate low yields during hydrochloride salt formation?

Methodological Answer:

- Counterion Exchange : Precipitate the free base with NaOH, then treat with HCl gas in anhydrous ether to avoid hydrolysis.

- Crystallization Optimization : Use solvent mixtures (e.g., ethanol/ethyl acetate) to enhance crystal nucleation. Slow cooling (0.5°C/min) improves crystal purity .

Data Contradiction Analysis

Q. Q8. How should researchers interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?

Methodological Answer: Solubility discrepancies often arise from crystallinity or hydrate formation. Systematic studies include:

- Phase Diagrams : Map solubility in binary solvent systems (e.g., water/THF) at varying temperatures.

- Dynamic Light Scattering (DLS) : Detect aggregate formation in nonpolar solvents (e.g., hexane), which reduces apparent solubility.

- Karl Fischer Titration : Quantify water content in hygroscopic samples, which alters solubility profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.